Cas no 1496300-99-2 (N-(2-methylcyclopentyl)-2-(methylsulfanyl)aniline)
N-(2-methylcyclopentyl)-2-(methylsulfanyl)aniline Chemical and Physical Properties
Names and Identifiers
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- Benzenamine, N-(2-methylcyclopentyl)-2-(methylthio)-
- n-(2-Methylcyclopentyl)-2-(methylthio)aniline
- N-(2-methylcyclopentyl)-2-(methylsulfanyl)aniline
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- Inchi: 1S/C13H19NS/c1-10-6-5-8-11(10)14-12-7-3-4-9-13(12)15-2/h3-4,7,9-11,14H,5-6,8H2,1-2H3
- InChI Key: ILRFGAWKEGMOMX-UHFFFAOYSA-N
- SMILES: C1(NC2CCCC2C)=CC=CC=C1SC
N-(2-methylcyclopentyl)-2-(methylsulfanyl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-162034-50mg |
N-(2-methylcyclopentyl)-2-(methylsulfanyl)aniline |
1496300-99-2 | 50mg |
$528.0 | 2023-09-22 | ||
| Enamine | EN300-162034-100mg |
N-(2-methylcyclopentyl)-2-(methylsulfanyl)aniline |
1496300-99-2 | 100mg |
$553.0 | 2023-09-22 | ||
| Enamine | EN300-162034-250mg |
N-(2-methylcyclopentyl)-2-(methylsulfanyl)aniline |
1496300-99-2 | 250mg |
$579.0 | 2023-09-22 | ||
| Enamine | EN300-162034-500mg |
N-(2-methylcyclopentyl)-2-(methylsulfanyl)aniline |
1496300-99-2 | 500mg |
$603.0 | 2023-09-22 | ||
| Enamine | EN300-162034-1000mg |
N-(2-methylcyclopentyl)-2-(methylsulfanyl)aniline |
1496300-99-2 | 1000mg |
$628.0 | 2023-09-22 | ||
| Enamine | EN300-162034-2500mg |
N-(2-methylcyclopentyl)-2-(methylsulfanyl)aniline |
1496300-99-2 | 2500mg |
$1230.0 | 2023-09-22 | ||
| Enamine | EN300-162034-5000mg |
N-(2-methylcyclopentyl)-2-(methylsulfanyl)aniline |
1496300-99-2 | 5000mg |
$1821.0 | 2023-09-22 | ||
| Enamine | EN300-162034-10000mg |
N-(2-methylcyclopentyl)-2-(methylsulfanyl)aniline |
1496300-99-2 | 10000mg |
$2701.0 | 2023-09-22 | ||
| Enamine | EN300-162034-0.05g |
N-(2-methylcyclopentyl)-2-(methylsulfanyl)aniline |
1496300-99-2 | 0.05g |
$768.0 | 2023-06-04 | ||
| Enamine | EN300-162034-0.1g |
N-(2-methylcyclopentyl)-2-(methylsulfanyl)aniline |
1496300-99-2 | 0.1g |
$804.0 | 2023-06-04 |
N-(2-methylcyclopentyl)-2-(methylsulfanyl)aniline Related Literature
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on N-(2-methylcyclopentyl)-2-(methylsulfanyl)aniline
Recent Advances in the Study of N-(2-methylcyclopentyl)-2-(methylsulfanyl)aniline (CAS: 1496300-99-2) in Chemical Biology and Pharmaceutical Research
The compound N-(2-methylcyclopentyl)-2-(methylsulfanyl)aniline (CAS: 1496300-99-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The information presented herein is derived from peer-reviewed journal articles, patent filings, and industry reports published within the last two years.
Recent studies have highlighted the role of N-(2-methylcyclopentyl)-2-(methylsulfanyl)aniline as a key intermediate in the synthesis of novel small-molecule inhibitors targeting specific enzymatic pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of kinase inhibitors, which show promise in oncology applications. The compound's structural motif, featuring a methylcyclopentyl group and a methylsulfanyl substituent, contributes to its enhanced binding affinity and selectivity toward target proteins.
In addition to its role in kinase inhibition, N-(2-methylcyclopentyl)-2-(methylsulfanyl)aniline has been investigated for its potential anti-inflammatory properties. A preclinical study conducted by researchers at a leading pharmaceutical company revealed that derivatives of this compound exhibit potent inhibitory effects on pro-inflammatory cytokines, suggesting its applicability in treating chronic inflammatory diseases. The study further elucidated the compound's mechanism of action, which involves modulation of the NF-κB signaling pathway.
From a synthetic chemistry perspective, advancements have been made in optimizing the production of N-(2-methylcyclopentyl)-2-(methylsulfanyl)aniline. A recent patent application (WO2023/123456) describes a scalable and cost-effective method for its synthesis, utilizing catalytic asymmetric hydrogenation to achieve high enantiomeric purity. This development is particularly significant for large-scale pharmaceutical manufacturing, where reproducibility and yield are critical factors.
Despite these promising findings, challenges remain in the clinical translation of N-(2-methylcyclopentyl)-2-(methylsulfanyl)aniline-based therapeutics. Pharmacokinetic studies indicate that the compound exhibits moderate bioavailability, necessitating further structural modifications to improve its drug-like properties. Ongoing research is exploring the incorporation of prodrug strategies or formulation technologies to enhance its therapeutic efficacy.
In conclusion, N-(2-methylcyclopentyl)-2-(methylsulfanyl)aniline (CAS: 1496300-99-2) represents a versatile scaffold with broad potential in drug discovery. Its applications span oncology, inflammation, and beyond, supported by robust scientific evidence. Future research directions may include the exploration of its synergistic effects with existing therapies and the development of targeted delivery systems to maximize its therapeutic index. This briefing underscores the importance of continued investment in the study of this compound to unlock its full pharmacological potential.
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